4-(2-Hydroxypropan-2-yl)furan-2(5H)-one
Description
Properties
CAS No. |
143392-25-0 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
3-(2-hydroxypropan-2-yl)-2H-furan-5-one |
InChI |
InChI=1S/C7H10O3/c1-7(2,9)5-3-6(8)10-4-5/h3,9H,4H2,1-2H3 |
InChI Key |
UKLBJYXOOPUVBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=O)OC1)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of γ-Hydroxy Precursors
Cyclocondensation of γ-hydroxy acids or esters is a foundational approach for furanone synthesis. For 4-(2-hydroxypropan-2-yl)furan-2(5H)-one, a plausible route involves cyclizing a γ-hydroxybutyrate derivative bearing a 2-hydroxypropan-2-yl group (Figure 1).
Key Steps :
- Synthesis of γ-Hydroxy Precursor : Generate a β-keto ester intermediate with a 2-hydroxypropan-2-yl side chain. This could be achieved via Claisen condensation or aldol reactions.
- Cyclization : Acid-catalyzed dehydration of the γ-hydroxy ester to form the lactone ring. Protonation of the hydroxyl group facilitates intramolecular esterification.
Example Reaction Pathway :
$$ \text{β-keto ester + H}^+ \rightarrow \text{γ-hydroxy ester} \rightarrow \text{4-(2-hydroxypropan-2-yl)furan-2(5H)-one} $$
Challenges : Steric hindrance from the bulky 2-hydroxypropan-2-yl group may require optimizing reaction conditions (e.g., temperature, solvent).
Nucleophilic Substitution on Preformed Furanones
Introducing the 2-hydroxypropan-2-yl group via nucleophilic substitution onto a pre-synthesized furanone scaffold is another viable strategy.
Approach :
- Halogenated Furanone Intermediate : Prepare a 4-bromo- or 4-chlorofuran-2(5H)-one via electrophilic halogenation of 2(5H)-furanone.
- Nucleophilic Attack : React the halogenated furanone with 2-hydroxypropan-2-yl alcohol (or its alkoxide) under basic conditions.
Reaction Scheme :
$$ \text{4-X-furan-2(5H)-one} + \text{(CH}3\text{)}2\text{C(OH)CH}_2\text{O}^- \rightarrow \text{4-(2-hydroxypropan-2-yl)furan-2(5H)-one} + \text{X}^- $$
Limitations :
- Electrophilic halogenation of furanones is challenging due to their electron-rich nature.
- Competing side reactions (e.g., ring-opening) may reduce yields.
Multicomponent Reactions
Multicomponent reactions (MCRs) offer streamlined syntheses for complex heterocycles. A three-component system involving aldehydes, β-keto esters, and amines could theoretically yield the target compound.
Proposed MCR Strategy :
- Components :
- Aldehyde (e.g., 2-hydroxypropanal)
- β-Keto ester (e.g., ethyl acetoacetate)
- Aromatic amine (catalyst or functional group)
- Mechanism :
- Knoevenagel Condensation : Aldehyde and β-keto ester form an α,β-unsaturated ester.
- Cyclization : Intramolecular lactonization and nucleophilic attack by the 2-hydroxypropan-2-yl group.
Example Protocol :
| Component | Role | Conditions |
|---|---|---|
| 2-Hydroxypropanal | Substituent source | Acidic (e.g., HCl) |
| Ethyl acetoacetate | β-Keto ester | Reflux in acetone |
| Aniline | Catalyst/base | Triethylamine |
Advantages :
- Atom-economical and one-pot synthesis.
- Minimal purification steps.
Drawbacks :
- Limited control over regioselectivity.
- Potential side reactions (e.g., polymerization).
Biocatalytic and Enzymatic Approaches
Enzymatic methods, though less explored for furanones, could offer green alternatives. Lipases or esterases may catalyze cyclization or functionalization steps.
Hypothetical Workflow :
- Hydroxylation : Microbial oxidation of a β-keto ester to introduce the hydroxyl group.
- Lactonization : Lipase-mediated cyclization under mild conditions.
Challenges :
- Enzyme substrate specificity and stability.
- Scalability and cost-effectiveness.
Synthetic Modifications of Related Compounds
Adapting methods for structurally similar furanones provides indirect insights. For example, the synthesis of 4-aminofuran-2(5H)-ones via asymmetric alkyne addition (Wolter et al., 2009) could inspire stereoselective routes for the hydroxylated derivative.
Key Adaptation :
- Replace the amine nucleophile with 2-hydroxypropan-2-yl alcohol in the alkyne addition step.
Example Data :
| Parameter | Value | Reference |
|---|---|---|
| Yield (4-Amino) | 75–90% (high enantiomeric excess) | |
| Reaction Temperature | Room temperature |
Note : Direct application to the hydroxylated compound requires optimization.
Computational and Theoretical Insights
Density Functional Theory (DFT) studies could predict reaction pathways and optimize conditions. For instance, modeling the transition state of cyclization or substitution reactions may guide synthetic design.
Potential Applications :
- Identifying low-energy pathways for lactonization.
- Assessing steric effects of the 2-hydroxypropan-2-yl group.
Industrial-Scale Considerations
Scaling up synthesis requires cost-effective catalysts and high-purity intermediates. For example, using polyether sulfone sulfamic acid (PES-NHSO₃H) as a recyclable catalyst in three-component reactions (Nature, 2024) could enhance efficiency.
Industrial Workflow :
- Catalyst Preparation : Sulfonation of polyether sulfone to generate SO₃H sites.
- Reaction : Combine aldehyde, β-keto ester, and 2-hydroxypropan-2-yl alcohol in the presence of PES-NHSO₃H.
- Workup : Isolate the product via crystallization or chromatography.
Advantages :
- Catalyst recovery and reuse.
- High yields (85–97% in analogous systems).
Critical Analysis and Gaps
While the above methods are theoretically viable, experimental validation is essential. Key challenges include:
| Challenge | Potential Solution |
|---|---|
| Steric hindrance | Bulky-group-friendly catalysts (e.g., Ru) |
| Regioselectivity | Directed ortho-metalation strategies |
| Scalability | Continuous-flow reactors |
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxypropan-2-yl)furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The furan ring can be reduced to form a tetrahydrofuran derivative.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2-oxopropan-2-yl)furan-2(5H)-one.
Reduction: Formation of 4-(2-hydroxypropan-2-yl)tetrahydrofuran.
Substitution: Formation of 4-(2-chloropropan-2-yl)furan-2(5H)-one or similar derivatives.
Scientific Research Applications
4-(2-Hydroxypropan-2-yl)furan-2(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxypropan-2-yl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The furan ring can also interact with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Multicomponent Reactions (MCRs)
Indole-substituted furanones are synthesized via MCRs involving indole, arylglyoxals, and Meldrum’s acid, yielding products in high atom economy (e.g., 84% yield for 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one) . A similar approach could apply to 4-(2-hydroxypropan-2-yl)furan-2(5H)-one by substituting indole with a hydroxypropan-2-yl precursor.
Halolactonization
4-Halo-5-hydroxyfuran-2(5H)-ones (e.g., 4-iodo derivatives) are synthesized via halolactonization of γ,δ-unsaturated acids, offering a route to functionalize the 4-position . This method may adapt to introduce hydroxypropan-2-yl groups through subsequent substitution.
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